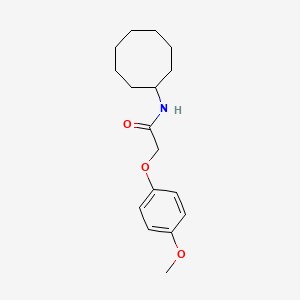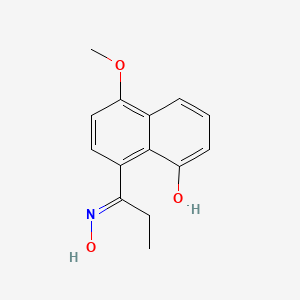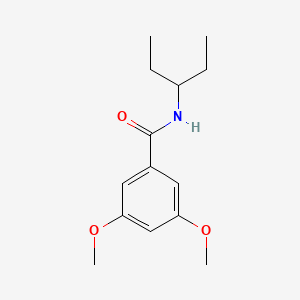![molecular formula C20H22N2O3 B5722091 N'-[3-(4-isopropylphenyl)acryloyl]-4-methoxybenzohydrazide](/img/structure/B5722091.png)
N'-[3-(4-isopropylphenyl)acryloyl]-4-methoxybenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(4-isopropylphenyl)acryloyl]-4-methoxybenzohydrazide, also known as IMB-6G, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of hydrazide derivatives, which have been extensively studied for their diverse biological activities.
作用機序
The mechanism of action of N'-[3-(4-isopropylphenyl)acryloyl]-4-methoxybenzohydrazide is not entirely understood. However, studies suggest that this compound exerts its anticancer effects by inhibiting the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. N'-[3-(4-isopropylphenyl)acryloyl]-4-methoxybenzohydrazide has also been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
N'-[3-(4-isopropylphenyl)acryloyl]-4-methoxybenzohydrazide has been shown to have various biochemical and physiological effects on the body. Studies suggest that this compound exhibits potent antioxidant activity and can protect cells from oxidative damage. Additionally, N'-[3-(4-isopropylphenyl)acryloyl]-4-methoxybenzohydrazide has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the significant advantages of N'-[3-(4-isopropylphenyl)acryloyl]-4-methoxybenzohydrazide is its potent anticancer activity against various cancer cell lines. Additionally, this compound exhibits low toxicity towards normal cells, making it a promising candidate for cancer treatment. However, one of the limitations of N'-[3-(4-isopropylphenyl)acryloyl]-4-methoxybenzohydrazide is its low solubility in water, which can make it challenging to administer in vivo.
将来の方向性
Several future directions for research on N'-[3-(4-isopropylphenyl)acryloyl]-4-methoxybenzohydrazide can be explored. One of the significant areas of research is the development of more efficient synthesis methods to improve the yield and purity of this compound. Additionally, further studies are required to understand the mechanism of action of N'-[3-(4-isopropylphenyl)acryloyl]-4-methoxybenzohydrazide fully. This will help in the development of more effective cancer treatments. Furthermore, the potential use of N'-[3-(4-isopropylphenyl)acryloyl]-4-methoxybenzohydrazide in other fields of medicine, such as neurodegenerative diseases and cardiovascular diseases, should be explored.
Conclusion:
In conclusion, N'-[3-(4-isopropylphenyl)acryloyl]-4-methoxybenzohydrazide is a novel compound that exhibits potent anticancer activity and has various biochemical and physiological effects on the body. Although further research is required to fully understand the mechanism of action of this compound, N'-[3-(4-isopropylphenyl)acryloyl]-4-methoxybenzohydrazide shows promising potential as a cancer treatment. Its low toxicity towards normal cells and anti-inflammatory effects make it a promising candidate for further research in the field of medicine.
合成法
The synthesis of N'-[3-(4-isopropylphenyl)acryloyl]-4-methoxybenzohydrazide involves the reaction of 4-methoxybenzohydrazide with 4-isopropylcinnamic acid in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI). The reaction yields a yellow crystalline solid, which is then purified through recrystallization.
科学的研究の応用
N'-[3-(4-isopropylphenyl)acryloyl]-4-methoxybenzohydrazide has been studied extensively for its potential therapeutic applications in various fields of medicine. One of the significant areas of research is its use in cancer treatment. Several studies have shown that N'-[3-(4-isopropylphenyl)acryloyl]-4-methoxybenzohydrazide exhibits potent anticancer activity against various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, N'-[3-(4-isopropylphenyl)acryloyl]-4-methoxybenzohydrazide has been shown to induce apoptosis and inhibit tumor growth in animal models.
特性
IUPAC Name |
4-methoxy-N'-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14(2)16-7-4-15(5-8-16)6-13-19(23)21-22-20(24)17-9-11-18(25-3)12-10-17/h4-14H,1-3H3,(H,21,23)(H,22,24)/b13-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSLAMIWLHFZPX-AWNIVKPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NNC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NNC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N'-{(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl}benzohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclohexyl-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5722017.png)
![N~1~-[2,4-bis(4-methyl-1-piperidinyl)-5-nitrobenzylidene]-1H-tetrazole-1,5-diamine](/img/structure/B5722024.png)

![N-(3,4-dimethylphenyl)-N'-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5722035.png)

![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-3-nitrobenzenecarboximidamide](/img/structure/B5722051.png)


![2-(4-chlorophenyl)-3-[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]acrylonitrile](/img/structure/B5722075.png)



![N'-[1-(3-aminophenyl)ethylidene]acetohydrazide](/img/structure/B5722106.png)